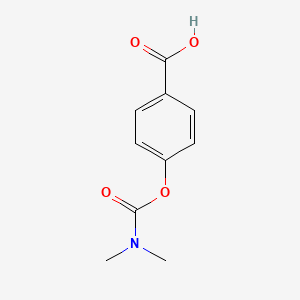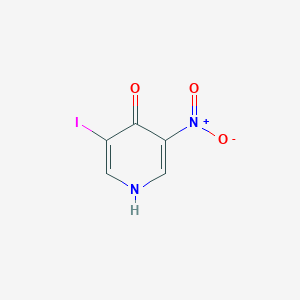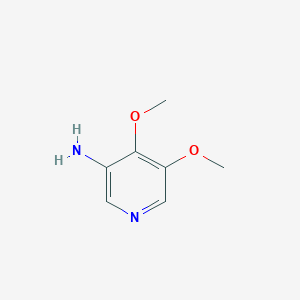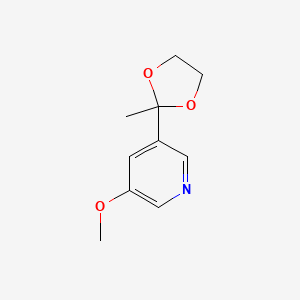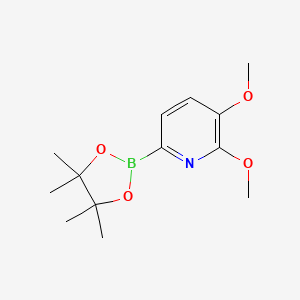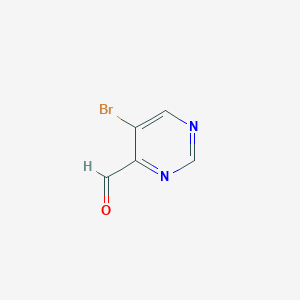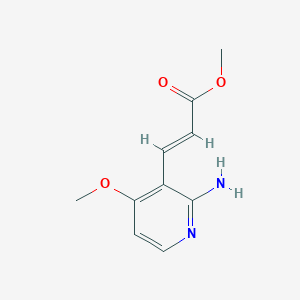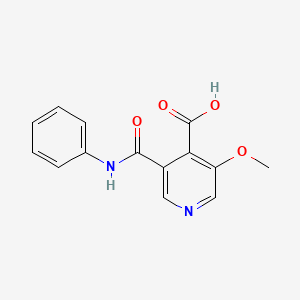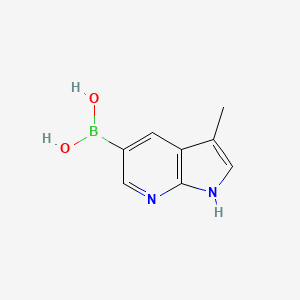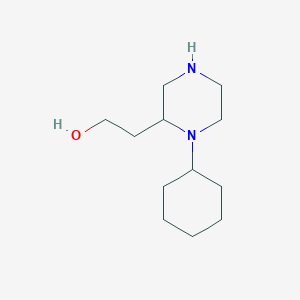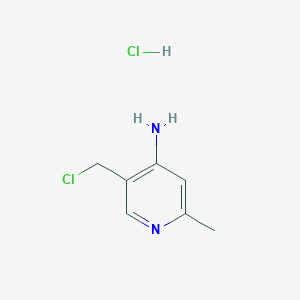
5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride
Vue d'ensemble
Description
“5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
The chemical reactions of “5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride” would depend on its specific structure and the conditions under which the reactions are carried out. Pyridine derivatives are known to undergo reactions such as halogenation, oxidation, and nucleophilic substitution .
Applications De Recherche Scientifique
Chemical Synthesis and Complex Formation
5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride is used in chemical syntheses, particularly in the formation of new compounds and complexes. For example, Hayvalı et al. (2003) synthesized new crown ethers by condensing 4'-formyl-5'-hydroxybenzo-15-crown-5 with various aminopyridines, including 2-amino-4-methylpyridine. These crown compounds formed crystalline complexes with sodium perchlorate and displayed interesting tautomeric equilibria in different media, highlighting the compound's versatility in chemical reactions (Hayvalı et al., 2003).
Reactions with Secondary Amines
Konopíková et al. (1996) described the reactions of similar chloromethyl compounds with secondary amines. Their work highlights the versatility of chloromethyl derivatives in creating a variety of substituted compounds, demonstrating the compound's utility in organic synthesis and the potential for producing new chemical entities (Konopíková et al., 1996).
Diazotisation Studies
The behavior of similar compounds in diazotisation reactions has been studied by Kalatzis and Mastrokalos (1977). Their research provides insights into the interaction of nitrous acid with various substituted aminopyridines, including 2-amino-5-methylpyridine, underlining the significance of such compounds in understanding chemical reaction mechanisms (Kalatzis & Mastrokalos, 1977).
Photodimerization Studies
Taylor and Kan (1963) investigated the photodimerization of 2-aminopyridines, including 2-amino-5-chloropyridine, under ultraviolet irradiation. Their findings offer valuable insights into the photochemical behavior of these compounds, which could have implications in materials science and photochemistry (Taylor & Kan, 1963).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(chloromethyl)-2-methylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-7(9)6(3-8)4-10-5;/h2,4H,3H2,1H3,(H2,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIVFQKDOVNHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride | |
CAS RN |
1186195-03-8 | |
| Record name | 4-Pyridinamine, 5-(chloromethyl)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





